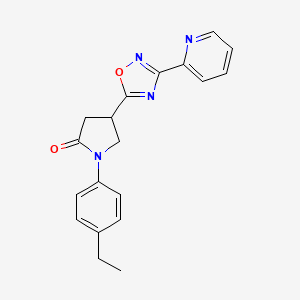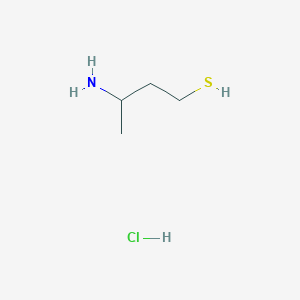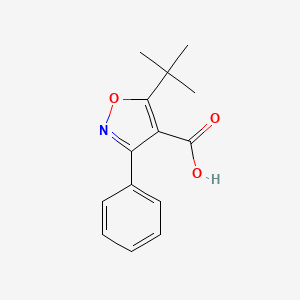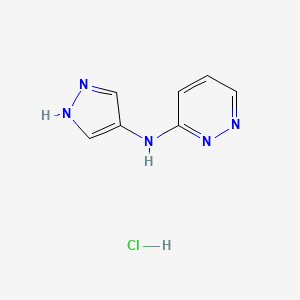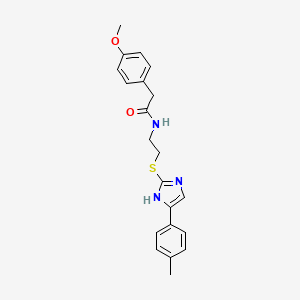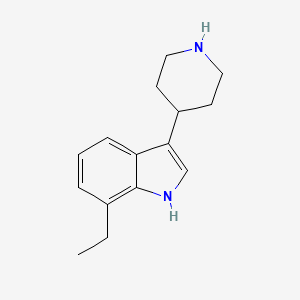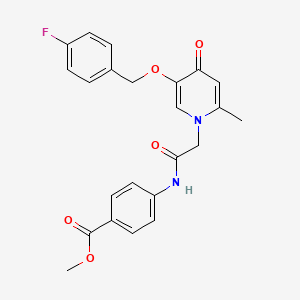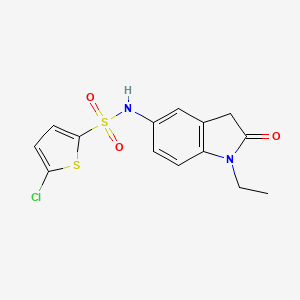
5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring, a sulfonamide group, and an indolin-2-one moiety
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy . The compound binds with high affinity to FXa .
Mode of Action
The compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound affects the coagulation pathway by inhibiting FXa, a key enzyme in the coagulation cascade . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .
Pharmacokinetics
The compound has good oral bioavailability, which is a desirable property for an antithrombotic agent . The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to this property . .
Result of Action
The inhibition of FXa by the compound leads to a reduction in clot formation, which can help prevent thrombotic events . This makes the compound a potential candidate for the development of new antithrombotic agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of a compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . The compound was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .
Cellular Effects
This compound has shown notable cytotoxicity toward three human cancer cell lines: SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently detailed in the literature. As an indole derivative, it may be involved in pathways related to the metabolism of indole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is the reaction of 5-chloro-2-oxindole with ethylamine to form the 1-ethyl-2-oxoindolin-5-yl intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indolin-2-one moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of diverse chemical structures.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its structural similarity to other biologically active compounds, 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has been investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer and inflammation.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.
Comparison with Similar Compounds
5-Chloro-2-oxindole
Ethylamine
Thiophene-2-sulfonyl chloride
Uniqueness: 5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity not found in simpler analogs.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-17-11-4-3-10(7-9(11)8-13(17)18)16-22(19,20)14-6-5-12(15)21-14/h3-7,16H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJVAQSMFLTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
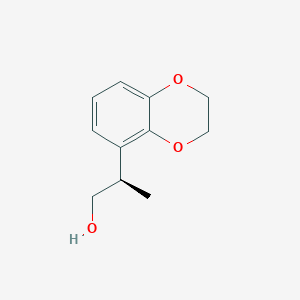
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)
![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)
![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)
